4,6-Dichloro-2-methylindole
Overview
Description
4,6-Dichloro-2-methyl-1H-indole is a trisubstituted indole compound with the molecular formula C9H7Cl2N and a molecular weight of 200.06 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indoles are a crucial heterocyclic system in natural products and drugs, and they play a vital role in cell biology .
Scientific Research Applications
4,6-Dichloro-2-methyl-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of various biologically active compounds.
Safety and Hazards
The compound is associated with certain hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
4,6-Dichloro-2-methyl-1h-indole is a trisubstituted indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used in the preparation of various biologically active compounds . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives. This suggests that 4,6-Dichloro-2-methyl-1h-indole may interact with its targets in a similar manner, leading to various biological changes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4,6-Dichloro-2-methyl-1h-indole may affect multiple biochemical pathways leading to these effects.
Result of Action
Some indole derivatives have shown improved in vitro activity , suggesting that 4,6-Dichloro-2-methyl-1h-indole may have similar effects.
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-methyl-1H-indole plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is used in the preparation of compounds that exhibit antiviral, anti-inflammatory, and anticancer activities . The interactions of 4,6-Dichloro-2-methyl-1H-indole with these biomolecules are primarily through covalent bonding, which enhances the stability and efficacy of the resulting compounds.
Cellular Effects
4,6-Dichloro-2-methyl-1H-indole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cancer cells, making it a potential candidate for cancer therapy . Additionally, 4,6-Dichloro-2-methyl-1H-indole modulates the activity of key signaling molecules, thereby altering cellular responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 4,6-Dichloro-2-methyl-1H-indole involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the activity of enzymes involved in critical biochemical pathways . This inhibition leads to changes in gene expression and cellular function, contributing to its therapeutic potential. The compound’s ability to form stable complexes with target proteins enhances its efficacy and selectivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-2-methyl-1H-indole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 4,6-Dichloro-2-methyl-1H-indole maintains its biological activity, making it a reliable candidate for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-2-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed, indicating the importance of dosage optimization in preclinical studies. Threshold effects have been identified, providing valuable insights into the safe and effective use of 4,6-Dichloro-2-methyl-1H-indole in animal models.
Metabolic Pathways
4,6-Dichloro-2-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s metabolism leads to the formation of active metabolites that contribute to its biological activity. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4,6-Dichloro-2-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. Studies have shown that 4,6-Dichloro-2-methyl-1H-indole is efficiently transported to target tissues, where it exerts its biological effects.
Subcellular Localization
4,6-Dichloro-2-methyl-1H-indole exhibits specific subcellular localization, which is critical for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization enhances its interaction with target biomolecules, contributing to its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole compound.
Industrial Production Methods
Industrial production of 4,6-Dichloro-2-methyl-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1H-indole-2-carboxylic acid
- Ethyl 4,6-dichloroindole-2-carboxylate
- 4,6-Dichloro-3-hydroxymethyl-1H-indole-2-carboxylic acid ethyl ester
Uniqueness
4,6-Dichloro-2-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,6-dichloro-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSJGONHVYQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654100 | |
Record name | 4,6-Dichloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-21-6 | |
Record name | 4,6-Dichloro-2-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886362-21-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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